2-(Difluoromethyl)-6-fluoro-5-nitropyridine-3-sulfonyl chloride
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Overview
Description
2-(Difluoromethyl)-6-fluoro-5-nitropyridine-3-sulfonylchloride is a complex organic compound that has garnered significant interest in the field of chemistry due to its unique structural features and potential applications. This compound is characterized by the presence of difluoromethyl, fluoro, nitro, and sulfonylchloride functional groups attached to a pyridine ring. These functional groups impart distinct chemical properties, making the compound valuable for various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethyl)-6-fluoro-5-nitropyridine-3-sulfonylchloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Fluorination: The fluorine atom is introduced via electrophilic fluorination using reagents such as Selectfluor.
Difluoromethylation: The difluoromethyl group is introduced using difluoromethylating agents like difluoromethyl sulfone.
Sulfonylation: The sulfonylchloride group is introduced through sulfonylation reactions using chlorosulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance reaction efficiency and yield. Continuous flow microreactors can be employed to control reaction conditions precisely, leading to higher yields and reduced waste .
Chemical Reactions Analysis
Types of Reactions
2-(Difluoromethyl)-6-fluoro-5-nitropyridine-3-sulfonylchloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonylchloride group can be substituted with nucleophiles such as amines or alcohols to form sulfonamide or sulfonate derivatives.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions to form sulfonic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or alcohols, typically under basic conditions.
Reduction: Hydrogen gas with a metal catalyst such as palladium on carbon.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Major Products Formed
Sulfonamides: Formed from substitution reactions with amines.
Aminopyridines: Formed from the reduction of the nitro group.
Sulfonic Acids: Formed from oxidation reactions.
Scientific Research Applications
2-(Difluoromethyl)-6-fluoro-5-nitropyridine-3-sulfonylchloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of agrochemicals and pharmaceuticals due to its reactive functional groups
Mechanism of Action
The mechanism of action of 2-(Difluoromethyl)-6-fluoro-5-nitropyridine-3-sulfonylchloride is primarily determined by its ability to interact with various molecular targets. The sulfonylchloride group can react with nucleophilic sites on proteins or enzymes, leading to the formation of covalent bonds. This interaction can inhibit enzyme activity or alter protein function, making the compound useful as an enzyme inhibitor or biochemical probe .
Comparison with Similar Compounds
Similar Compounds
2-(Difluoromethyl)-5-nitropyridine-3-sulfonylchloride: Lacks the fluorine atom at the 6-position.
2-(Difluoromethyl)-6-fluoro-3-sulfonylchloride: Lacks the nitro group at the 5-position.
2-(Difluoromethyl)-6-fluoro-5-nitropyridine: Lacks the sulfonylchloride group.
Uniqueness
2-(Difluoromethyl)-6-fluoro-5-nitropyridine-3-sulfonylchloride is unique due to the combination of its functional groups, which impart distinct reactivity and potential for diverse applications. The presence of both difluoromethyl and sulfonylchloride groups makes it particularly valuable for the synthesis of complex molecules and as a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C6H2ClF3N2O4S |
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Molecular Weight |
290.61 g/mol |
IUPAC Name |
2-(difluoromethyl)-6-fluoro-5-nitropyridine-3-sulfonyl chloride |
InChI |
InChI=1S/C6H2ClF3N2O4S/c7-17(15,16)3-1-2(12(13)14)6(10)11-4(3)5(8)9/h1,5H |
InChI Key |
SEGZVRDFQDNBTH-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=NC(=C1S(=O)(=O)Cl)C(F)F)F)[N+](=O)[O-] |
Origin of Product |
United States |
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